N-(2,4-difluorophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
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Description
N-(2,4-difluorophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C20H15F2N3O2S3 and its molecular weight is 463.54. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Compounds with structural elements similar to N-(2,4-difluorophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide have been synthesized and evaluated for their antitumor activity. For instance, a series of thieno[3,2-d]pyrimidine derivatives exhibited potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cells, suggesting their potential in cancer therapy (Hafez & El-Gazzar, 2017).
Dual Enzyme Inhibition
Another study focused on classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates, which were synthesized as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), two key enzymes in the folate pathway. The most potent compound from this series exhibited significant inhibition against human TS and DHFR, highlighting its potential as a therapeutic agent in treating diseases where folate metabolism plays a crucial role (Gangjee et al., 2008).
Glutaminase Inhibition
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including structural features akin to the compound , have been synthesized and evaluated as inhibitors of glutaminase, an enzyme critical in cancer cell metabolism. These studies reveal the potential of these compounds to act as therapeutic agents by targeting metabolic pathways specific to cancer cells, suggesting a novel approach to cancer treatment (Shukla et al., 2012).
Antimicrobial Activities
Research into thiazole and fused derivatives has also shown that compounds with similar structural frameworks possess antimicrobial activities against a variety of bacterial and fungal pathogens. This indicates their potential in developing new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Wardkhan et al., 2008).
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N3O2S3/c21-12-3-4-15(14(22)10-12)23-17(26)11-30-20-24-16-6-9-29-18(16)19(27)25(20)7-5-13-2-1-8-28-13/h1-4,6,8-10H,5,7,11H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUBCSRNINOKPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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